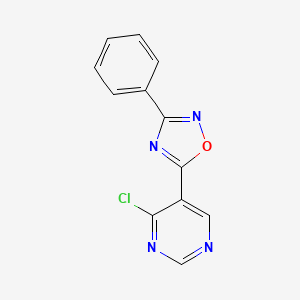

4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine

Description

4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group at position 4 and a 3-phenyl-1,2,4-oxadiazole moiety at position 5. This scaffold combines the electron-deficient pyrimidine ring with the aromatic and bioisosteric properties of the oxadiazole group, making it a promising candidate for medicinal chemistry applications, particularly in kinase inhibition or antimicrobial drug development .

Properties

IUPAC Name |

5-(4-chloropyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN4O/c13-10-9(6-14-7-15-10)12-16-11(17-18-12)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFPXUBTJRCBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CN=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrimidine-5-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with benzonitrile oxide to form the oxadiazole ring through a cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reaction to industrial volumes while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common.

Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alcohols.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can yield thioether derivatives.

Scientific Research Applications

Biological Activities

The biological activity of 4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine has been investigated across various domains:

-

Agricultural Applications :

- This compound exhibits significant agricultural biological activities, including herbicidal and fungicidal properties. Its ability to interact with specific biological targets makes it a candidate for developing new agrochemicals that can effectively combat pests and diseases in crops.

-

Neuropharmacology :

- The interaction of oxadiazole derivatives with acetylcholinesterase suggests potential applications in neuropharmacology. This enzyme plays a critical role in nerve impulse transmission, and compounds that modulate its activity could be useful in treating neurodegenerative diseases.

-

Antimicrobial Properties :

- Studies have shown that derivatives of this compound possess antimicrobial activities against various bacterial strains. For instance, compounds derived from similar structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .

Case Studies

Several studies have documented the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine involves its interaction with specific molecular targets in biological systems. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Biological Activity

4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a 1,2,4-oxadiazole moiety. This compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article reviews the current understanding of its biological activity based on recent research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 258.66 g/mol

- CAS Number : 1993223-83-8

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.

In Vitro Studies

A study evaluated the compound's efficacy against several bacterial strains:

- Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, with some compounds showing MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | S. aureus, S. epidermidis |

| Other derivatives | 3.125 - 12.5 | E. coli, B. subtilis |

The compound also displayed synergistic effects when used in combination with conventional antibiotics such as ciprofloxacin and ketoconazole, enhancing their antimicrobial efficacy .

Antioxidant Activity

The antioxidant potential of this compound has been explored through theoretical studies employing Density Functional Theory (DFT). These studies indicate that the presence of electron-donating groups enhances the antioxidant activity by facilitating mechanisms such as hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SETPT) .

Key Findings

Theoretical calculations revealed:

- Bond Dissociation Enthalpy (BDE) : Lower BDE values suggest higher antioxidant potential.

| Parameter | Value |

|---|---|

| BDE | Low values indicate strong antioxidant activity |

| Ionization Potential (IP) | Correlates with reactivity towards free radicals |

Case Studies

Several case studies have been conducted to assess the biological activity of derivatives of this compound:

- Antibacterial Efficacy : A comparative study found that derivatives of pyrimidine compounds exhibited varying degrees of antibacterial activity, with some outperforming standard antibiotics .

- Cytotoxicity Assessment : In cytotoxicity assays, derivatives showed low hemolytic activity (% lysis range from 3.23% to 15.22%), indicating a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of precursors such as chloro-substituted pyrimidines and phenyl-oxadiazole derivatives. Key reagents include sodium hydroxide or potassium carbonate as bases, and solvents like DMF under controlled pH and temperature (e.g., 60–80°C). Optimization focuses on yield improvement via thin-layer chromatography (TLC) monitoring and purification by column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrimidine and oxadiazole rings, with chloro and phenyl substituents identified via chemical shifts. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy detects functional groups like C=N and C-Cl bonds. X-ray crystallography may resolve stereoelectronic effects in crystalline forms .

Q. What are the primary biological targets or therapeutic applications explored for this compound?

- Methodological Answer : The compound is studied for interactions with enzymes (e.g., kinases) and receptors (e.g., G-protein-coupled receptors) due to its heterocyclic scaffold. Preclinical studies suggest antimicrobial and anticancer potential, validated via in vitro assays like cell viability (MTT) and enzyme inhibition (IC50 measurements) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (AutoDock, Schrödinger) simulates binding affinities to targets like DNA topoisomerases. Researchers should validate predictions with SAR studies, modifying substituents on the phenyl or oxadiazole groups .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., Western blotting for target inhibition). Meta-analyses of published data can identify trends .

Q. How does the electronic nature of the chloro substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The chloro group at position 4 acts as a leaving group, enabling palladium-catalyzed couplings. Its electron-withdrawing effect enhances electrophilicity at the pyrimidine ring. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) in anhydrous solvents (THF/toluene) under inert atmospheres .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?

- Methodological Answer : Scale-up risks include byproduct formation and reduced yields. Mitigate via flow chemistry for precise control of reaction parameters (temperature, residence time). High-performance liquid chromatography (HPLC) ensures purity ≥95%, while recrystallization in ethanol/water mixtures improves crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.